molecular formula C6H7FN2O3S B14771369 4-Fluoro-6-methoxypyridine-3-sulfonamide

4-Fluoro-6-methoxypyridine-3-sulfonamide

Cat. No.: B14771369
M. Wt: 206.20 g/mol
InChI Key: JPJLMVHYUIFHPV-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7FN2O3S and a molecular weight of 206.19 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide group attached to a pyridine ring. It is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-6-methoxypyridine-3-sulfonamide typically involves the introduction of the sulfonamide group to a pyridine derivative. One common method is the reaction of 4-fluoro-6-methoxypyridine with a sulfonamide reagent under suitable conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-6-methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The fluorine atom and methoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-6-methoxypyridine-3-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom and methoxy group can also affect the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-6-methoxypyridine-3-carboxamide
  • 4-Fluoro-6-methoxypyridine-3-thiol
  • 4-Fluoro-6-methoxypyridine-3-phosphate

Uniqueness

4-Fluoro-6-methoxypyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H7FN2O3S

Molecular Weight

206.20 g/mol

IUPAC Name

4-fluoro-6-methoxypyridine-3-sulfonamide

InChI

InChI=1S/C6H7FN2O3S/c1-12-6-2-4(7)5(3-9-6)13(8,10)11/h2-3H,1H3,(H2,8,10,11)

InChI Key

JPJLMVHYUIFHPV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)F)S(=O)(=O)N

Origin of Product

United States

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